1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione
Brand Name: Vulcanchem
CAS No.: 541-80-0
VCID: VC18751075
InChI: InChI=1S/C8H9F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h3H,4H2,1-2H3
SMILES:
Molecular Formula: C8H9F3O2
Molecular Weight: 194.15 g/mol

1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione

CAS No.: 541-80-0

Cat. No.: VC18751075

Molecular Formula: C8H9F3O2

Molecular Weight: 194.15 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione - 541-80-0

Specification

CAS No. 541-80-0
Molecular Formula C8H9F3O2
Molecular Weight 194.15 g/mol
IUPAC Name 1,1,1-trifluoro-6-methylhept-5-ene-2,4-dione
Standard InChI InChI=1S/C8H9F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h3H,4H2,1-2H3
Standard InChI Key AKGDLPUHBUOUNH-UHFFFAOYSA-N
Canonical SMILES CC(=CC(=O)CC(=O)C(F)(F)F)C

Introduction

Chemical Identity and Structural Features

1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione (CAS 461-92-7) is a fluorinated organic compound with the molecular formula C8H9F3O2\text{C}_8\text{H}_9\text{F}_3\text{O}_2 and a molecular weight of 196.17 g/mol . Its IUPAC name specifies a hept-5-ene backbone with methyl and trifluoromethyl substituents at positions 6 and 1, respectively, and two ketone groups at positions 2 and 4. The presence of the α,β\alpha,\beta-unsaturated diketone moiety introduces conjugation across the molecule, influencing its electronic structure and reactivity.

Structural Data and Isomerism

The compound’s structure is defined by the following features:

  • Double bond geometry: The hept-5-ene designation indicates a double bond between carbons 5 and 6, with E/Z isomerism possible depending on substituent arrangement.

  • Trifluoromethyl group: The -CF3_3 group at position 1 enhances electronegativity and lipophilicity, impacting solubility and intermolecular interactions.

  • Ketone positioning: The 2,4-dione arrangement creates a chelating site for metal ions, as evidenced in related copper(II) complexes .

A comparative analysis with saturated analogs, such as 1,1,1-Trifluoro-6-methylheptane-2,4-dione (CAS 461-92-7), reveals distinct differences in reactivity due to the absence of conjugation in the latter .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione typically involves Friedel-Crafts acylation or condensation reactions using precursors like 6-methylhept-5-en-2-one (CAS 110-93-0) . A plausible pathway includes:

  • Trifluoroacetylation: Reaction of 6-methylhept-5-en-2-one with trifluoroacetic anhydride in the presence of Lewis acid catalysts (e.g., AlCl3_3).

  • Oxidation: Selective oxidation of intermediate alcohols or alkenes to yield the diketone structure.

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with purification via fractional distillation or recrystallization from ethanol .

Reaction Conditions and Yields

  • Temperature: 80–120°C for acylation steps.

  • Catalysts: Lewis acids (e.g., BF3_3, AlCl3_3) or Brønsted acids (H2_2SO4_4).

  • Solvents: Dichloromethane or toluene for acylation; ethanol for crystallization.

  • Yield: ~70–85% after purification, as reported for analogous trifluoromethyl ketones .

Structural and Spectroscopic Characterization

Crystallographic and Spectroscopic Data

While single-crystal X-ray data for the title compound is unavailable, related structures, such as bis(1,1,1-trifluoro-5-methylhexane-2,4-dione)copper(II), provide insights. The copper complex crystallizes in a monoclinic system (P21_1/c) with lattice parameters a=7.2944(3)a = 7.2944(3) Å, b=12.2032(5)b = 12.2032(5) Å, c=18.1070(7)c = 18.1070(7) Å, and β=95.807(4)\beta = 95.807(4)^\circ . The diketone acts as a bidentate ligand, coordinating through the oxygen atoms of the ketone groups.

Table 1: Key Spectroscopic Data

TechniqueObservations
1^1H NMR-CF3_3 signal at δ\delta 120–125 ppm (quartet, J = 285 Hz) .
13^{13}C NMRCarbonyl carbons at δ\delta 185–195 ppm; CF3_3 at δ\delta 110 ppm .
IRStrong C=O stretches at 1700–1750 cm1^{-1}; C-F stretches at 1100–1200 cm1^{-1} .

Chemical Reactivity and Applications

Reactivity Profile

The compound undergoes diverse transformations:

  • Michael addition: The α,β-unsaturated diketone reacts with nucleophiles (e.g., amines, thiols) at the β-carbon.

  • Coordination chemistry: Serves as a ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) due to its diketone moiety .

  • Redox reactions: Reduction with NaBH4_4 yields diols; oxidation with KMnO4_4 produces carboxylic acids.

Industrial and Research Applications

  • Pharmaceutical intermediates: Fluorinated diketones are precursors to anti-inflammatory and antiviral agents.

  • Materials science: Used in synthesizing fluorinated polymers with enhanced thermal stability .

  • Coordination polymers: The copper(II) complex demonstrates potential in catalysis and gas storage .

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